1-(4-methoxyphenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
CAS No.: 894047-41-7
Cat. No.: VC11911558
Molecular Formula: C20H23N5O4S2
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894047-41-7 |
|---|---|
| Molecular Formula | C20H23N5O4S2 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-5-oxo-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H23N5O4S2/c1-29-15-6-4-14(5-7-15)25-11-13(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-8-2-3-9-24/h4-7,13H,2-3,8-12H2,1H3,(H,21,22,28) |
| Standard InChI Key | GRXMEMMQIKJISI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC4 |
Introduction
Structural Overview
The compound is characterized by the following key features:
-
Core Structure: A pyrrolidine ring substituted with a methoxyphenyl group at position 1 and a keto group at position 5.
-
Thiadiazole Moiety: The thiadiazole ring is functionalized with a sulfanyl group and linked to a pyrrolidinone derivative.
-
Functional Groups:
-
Methoxy (-OCH₃) group on the phenyl ring.
-
Sulfanyl (-S-) group connecting the thiadiazole and pyrrolidine units.
-
Amide (-CONH-) linkage between the pyrrolidine and thiadiazole rings.
-
This intricate structure suggests potential for diverse biological interactions due to its heteroatoms (N, O, S) and conjugated systems.
Synthesis Pathway
The synthesis of such compounds typically involves:
-
Formation of the Thiadiazole Ring: This step often uses thiourea derivatives or hydrazine hydrate with carbon disulfide under basic conditions.
-
Functionalization with Sulfanyl Groups: Incorporating sulfanyl linkages requires thiol-based reagents or sulfur donors in nucleophilic substitution reactions.
-
Amide Bond Formation: The coupling of the thiadiazole derivative with a carboxylic acid or activated ester of the pyrrolidine moiety using coupling agents like EDCI or DCC.
A general reaction scheme for similar compounds involves two stages:
-
Cyclization reactions to form the heterocyclic core.
-
Functionalization through nucleophilic additions or substitutions.
Characterization Techniques
To confirm the structure and purity of the compound, the following analytical methods are commonly employed:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Identifies proton environments (e.g., aromatic protons from the phenyl group, methylene protons in pyrrolidine).
-
¹³C NMR: Confirms carbon skeletons (e.g., carbonyl carbons in amide and keto groups).
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Detects functional groups (e.g., C=O stretches for keto and amide groups).
-
-
Elemental Analysis:
-
Verifies the compound's empirical formula.
-
-
X-Ray Crystallography (if applicable):
-
Provides detailed three-dimensional structural information.
-
Potential Biological Activities
Compounds containing similar structural motifs have been associated with various pharmacological activities:
-
Anti-inflammatory Properties:
-
Antimicrobial Activity:
-
Anticancer Potential:
Comparative Data Table
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₄S₂ |
| Molecular Weight | ~410 g/mol |
| Key Functional Groups | Methoxyphenyl, amide, keto, sulfanyl-thiadiazole |
| Analytical Techniques | NMR (¹H & ¹³C), MS, IR, elemental analysis |
| Biological Target | Enzymes like 5-lipoxygenase; microbial cell membranes; cancer cell pathways |
| Reported Applications | Anti-inflammatory agents; antimicrobial drugs; anticancer therapies |
Research Implications
The unique combination of functional groups in this compound makes it a promising candidate for further research into medicinal chemistry. Its structural complexity allows for targeted drug design through structure-based optimization.
Future studies should focus on:
-
In Vitro Bioassays: To confirm predicted activities against specific biological targets.
-
Toxicological Studies: To assess safety profiles.
-
Structure-Activity Relationship (SAR) Analysis: To identify key structural features contributing to activity.
By leveraging computational modeling alongside experimental data, researchers can explore its full therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume